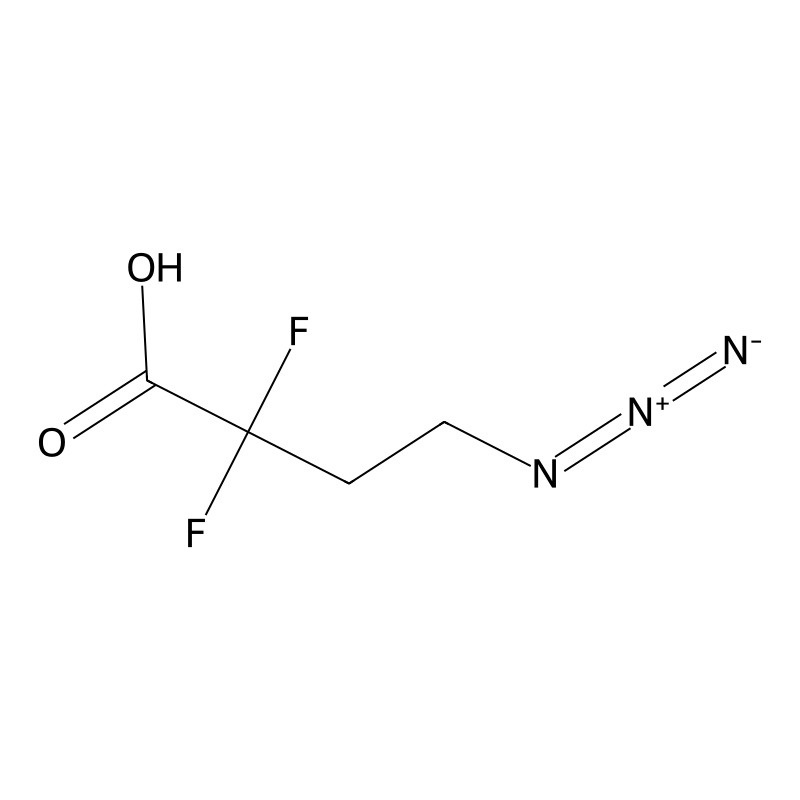

4-Azido-2,2-difluorobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biochemistry

Application Summary: 4-Azido-2,2-difluorobutanoic acid is utilized in biochemistry for the synthesis of nucleoside analogues with potential antiviral properties .

Experimental Methods: The compound is synthesized through multiple steps from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, with its structure confirmed by various spectroscopic methods .

Results and Outcomes: The synthesized nucleoside analogues showed potent anti-HIV-1 activity with low cytotoxicity, indicating their potential as antiviral agents .

Pharmacology

Application Summary: In pharmacology, 4-Azido-2,2-difluorobutanoic acid derivatives are explored as therapeutic agents for Non-Hodgkin lymphoma (NHL), demonstrating significant inhibition of tumor cell growth .

Experimental Methods: The efficacy of the compound is assessed through dose- and time-dependent studies, with IC-50 values measured to determine its potency .

Results and Outcomes: The compound induced apoptosis in tumor cells, with changes in mitochondrial membrane potential and cell cycle arrest, highlighting its potential as a therapeutic agent .

Materials Science

Application Summary: This compound is part of novel hybrid oligomers used as energetic plasticizers for fluoropolymer binders, enhancing their properties for large calibre energetic systems .

Experimental Methods: Synthesized via cationic ring-opening polymerization, the compound’s effects on the glass transition temperature and viscosity of fluoropolymers are evaluated .

Results and Outcomes: The compound exhibited excellent plasticizing effects, significantly reducing the Tg and viscosity of fluoropolymers, showing promise for energetic material applications .

Chemical Engineering

Application Summary: 4-Azido-2,2-difluorobutanoic acid is involved in the development of cast curable formulations, serving as a component that imparts oxidizing and energy release properties .

Experimental Methods: The compound is integrated into fluoropolymer binders, with its performance compared to conventional plasticizers .

Results and Outcomes: It showed good miscibility and enhanced the properties of fluoropolymer binders, indicating its utility in the manufacturing of energetic systems .

Environmental Science

Application Summary: The compound has been studied for its low toxicity to aquatic organisms, suggesting its use in the development of environmentally friendly pesticides.

Experimental Methods: Environmental impact assessments are conducted to evaluate the compound’s effects on ecosystems and its role in pollution management.

Results and Outcomes: Findings indicate that the compound could be a potential candidate for new pesticide formulations due to its low ecological impact.

Analytical Chemistry

Experimental Methods: Azido compounds are often characterized using techniques such as IR, NMR, and mass spectrometry to establish their chemical structure .

Results and Outcomes: These methods provide detailed structural information, crucial for the development of new compounds with desired biological or chemical properties .

Propellant Formulations

Application Summary: This compound is used in the development of novel propellant formulations due to its energetic properties, which contribute to the overall performance of the propellant .

Experimental Methods: The compound is synthesized and then incorporated into propellant mixtures. Its performance is evaluated through ballistic testing, measuring parameters such as burn rate and specific impulse .

Results and Outcomes: The addition of 4-Azido-2,2-difluorobutanoic acid to propellant formulations has resulted in improved burn rates and higher specific impulses, indicating its effectiveness as a component in energetic materials .

Polymer Chemistry

Application Summary: In polymer chemistry, this azido compound is used to modify the properties of polymers, particularly in creating polymers with enhanced thermal stability and chemical resistance .

Experimental Methods: The compound is grafted onto polymer chains through various polymerization techniques, and the modified polymers are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Results and Outcomes: The modified polymers exhibit increased thermal stability and resistance to harsh chemicals, making them suitable for use in extreme environments .

Energetic Materials

Application Summary: 4-Azido-2,2-difluorobutanoic acid is explored for its use in energetic materials, where it acts as an oxidizer and contributes to the energy release during combustion .

Experimental Methods: The compound is combined with metal fuels and other energetic components. The energetic performance is assessed through calorimetric measurements and sensitivity tests .

Results and Outcomes: The compound has shown to enhance the energy output and stability of energetic materials, proving its potential in this field .

Fluoropolymer Binders

Application Summary: The azido fluoroalkyl groups in the compound serve as energetic plasticizers for fluoropolymer binders, improving the mechanical properties of the binders .

Experimental Methods: The compound is mixed with fluoropolymer binders, and the effects on the binders’ properties are evaluated through mechanical testing, including tensile and elongation tests .

Results and Outcomes: The fluoropolymer binders exhibit improved flexibility and lower glass transition temperatures, which are beneficial for their application in energetic systems .

Oxidizing Agents

Application Summary: Due to its azido and fluoroalkyl moieties, the compound is studied as an oxidizing agent in various chemical reactions, providing a source of nitrogen and fluorine .

Experimental Methods: The compound is used in stoichiometric amounts in chemical reactions, and its role as an oxidizer is evaluated through reaction yield and product analysis .

Results and Outcomes: The reactions involving the compound as an oxidizer have shown higher yields and selectivity, highlighting its utility as a chemical reagent .

Heat Energy Generation

Application Summary: This compound is investigated for its ability to generate significant amounts of heat energy, which can be harnessed in thermal management systems .

Experimental Methods: The heat generation capacity is measured using bomb calorimetry, and the compound’s potential in thermal management is assessed through thermal cycling tests .

Results and Outcomes: The compound has demonstrated the capability to release large amounts of heat, suggesting its application in systems requiring controlled thermal energy release .

4-Azido-2,2-difluorobutanoic acid is a fluorinated organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a butanoic acid backbone. Its chemical formula is C₄H₆F₂N₃O₂, and it has a molecular weight of approximately 162.1 g/mol. The structure of this compound features a carboxylic acid functional group, which contributes to its reactivity and solubility in various solvents. The unique combination of the azido and difluorobutanoic components imparts distinct chemical properties that are valuable in both synthetic chemistry and biological applications.

- Cycloaddition Reactions: It can undergo cycloaddition reactions, particularly with alkenes, facilitated by copper(I) catalysts to form triazoles.

- Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions, allowing for the formation of various derivatives.

Common Reagents and Conditions- Cycloaddition: Copper(I) salts are commonly used as catalysts.

- Reduction: Palladium on carbon (Pd/C) or LiAlH₄ are typical reducing agents.

- Substitution: Sodium azide (NaN₃) is utilized for introducing the azido group.

4-Azido-2,2-difluorobutanoic acid has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing complex organic molecules and heterocycles.

- Biochemistry: Utilized in bioorthogonal chemistry for labeling biomolecules, facilitating imaging studies in living cells.

- Pharmaceutical Development: Explored for its potential as an antiviral agent and anticancer therapeutic.

- Material Science: Acts as an energetic plasticizer in polymer formulations, improving mechanical properties and thermal stability .

The synthesis of 4-Azido-2,2-difluorobutanoic acid typically involves several key steps:

- Starting Material Preparation: A fluorinated butanoic acid derivative serves as the precursor.

- Nucleophilic Substitution: The introduction of the azido group is accomplished through a nucleophilic substitution reaction using sodium azide (NaN₃). This reaction is often conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the reaction rate and yield.

- Purification: The final product is purified using techniques such as chromatography to achieve the desired purity levels for further applications.

Studies on the interactions of 4-Azido-2,2-difluorobutanoic acid with biological systems have revealed its ability to influence cellular pathways:

- Mechanism of Action: It induces DNA fragmentation and nuclear condensation, indicating activation of apoptotic pathways.

- Cellular Effects: Observations include dose-dependent inhibition of cell growth and proliferation, emphasizing its potential role in therapeutic applications.

Several compounds share structural similarities with 4-Azido-2,2-difluorobutanoic acid:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Azido-2,2-difluoropropanoic acid | One less carbon atom | Similar reactivity but less sterically hindered |

| 4-Azido-2,2-difluoropentanoic acid | One additional carbon atom | Increased chain length may alter physical properties |

| 2-Azido-2,2-difluoroacetic acid | Shorter carbon chain | Different reactivity profile due to reduced chain |

Uniqueness

4-Azido-2,2-difluorobutanoic acid stands out due to its specific combination of an azido group and two fluorine atoms on a butanoic acid backbone. This unique structure provides distinct reactivity patterns and stability compared to similar compounds, making it particularly useful in applications requiring high reactivity and selectivity .